molecular formula C22H18BrN3O B11586939 7-[(4-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

7-[(4-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

Cat. No.: B11586939
M. Wt: 420.3 g/mol
InChI Key: WVDJYHRKJJUSFE-UHFFFAOYSA-N
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Description

7-[(4-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a bromophenyl group, and a pyridin-2-ylamino moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced analogs.

Scientific Research Applications

7-[(4-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, potentially disrupting cellular processes. Additionally, the bromophenyl and pyridin-2-ylamino groups may interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol is unique due to its combination of a quinoline core with bromophenyl and pyridin-2-ylamino groups

Properties

Molecular Formula

C22H18BrN3O

Molecular Weight

420.3 g/mol

IUPAC Name

7-[(4-bromophenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

InChI

InChI=1S/C22H18BrN3O/c1-14-5-6-16-9-12-18(22(27)21(16)25-14)20(15-7-10-17(23)11-8-15)26-19-4-2-3-13-24-19/h2-13,20,27H,1H3,(H,24,26)

InChI Key

WVDJYHRKJJUSFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Br)NC4=CC=CC=N4

Origin of Product

United States

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